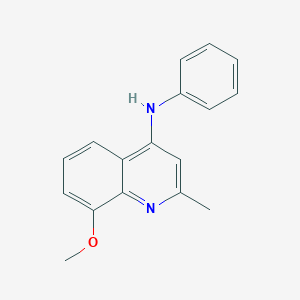![molecular formula C20H18O5 B5538316 isopropyl [(2-oxo-4-phenyl-2H-chromen-7-yl)oxy]acetate](/img/structure/B5538316.png)
isopropyl [(2-oxo-4-phenyl-2H-chromen-7-yl)oxy]acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Synthesis Analysis
The synthesis of related compounds often involves direct acetylation reactions, as seen in the preparation of similar structures like (4bS,8aR)-1-isopropyl-4b,8,8-trimethyl-7-oxo-4b,7,8,8a,9,10-hexahydrophenanthren-2-yl acetate through direct acetylation of naturally occurring totarolenone. This process illustrates a common pathway involving acetylation for synthesizing complex esters and acetates (Laamari et al., 2018).
Molecular Structure Analysis
The crystal and molecular structures of compounds in this class are often elucidated through techniques like single-crystal X-ray diffraction. This method has been employed to determine the structure of isomeric compounds, revealing intricate details about their molecular geometry and intramolecular interactions, which include C-H…O bonding and π-stacking, contributing to their stability and reactivity (Srinivasan et al., 2012).
Chemical Reactions and Properties
Isopropyl [(2-oxo-4-phenyl-2H-chromen-7-yl)oxy]acetate, and related compounds, participate in various chemical reactions that showcase their reactivity, especially in the presence of nucleophiles. These reactions often lead to the formation of new bonds and the introduction of functional groups, demonstrating the compound's versatility in organic synthesis. For instance, the synthesis and reactions of 3-(2-oxo-2H-chromen-3-yl)-2-oxo-2H,5H-pyrano[3,2-c]chromene derivatives highlight the potential for nucleophilic substitutions and the formation of new cyclic structures (Gašparová et al., 2013).
Physical Properties Analysis
The physical properties of isopropyl [(2-oxo-4-phenyl-2H-chromen-7-yl)oxy]acetate, such as solubility, melting point, and crystallinity, are crucial for its application and handling. These properties are often influenced by the molecular structure, as evidenced by the study of similar compounds. For example, the synthesis and characterization of ethyl 2-(2-oxo-2H-chromen-4-yloxy) acetate provide insights into how intermolecular interactions, such as hydrogen bonding, impact the compound's physical state and solubility (Jyothi et al., 2017).
Scientific Research Applications
Chemical Reactions and Mechanisms
Palladation of Oximes : The oxime of isopropyl phenyl ketone undergoes palladation with NaOAc–Na2PdCl4, leading to the formation of specific palladium complexes. This process is significant for understanding the reactivity and potential applications of similar compounds in organic synthesis and catalysis (Constable et al., 1978).
Esterification Kinetics : Research on the reaction between titanium isopropoxide and acetic acid, leading to the formation of isopropyl acetate ester, provides insights into the condensation reactions and kinetics involved in the formation of titanium-containing polymers. This knowledge is vital for materials science, especially in the development of sol-gel processes (Birnie, 2000).
Photocatalytic Oxidation : Studies on the photocatalytic oxidation of isopropanol, a process relevant to environmental cleanup and pollution control, have shown the effectiveness of advanced oxidation processes in decomposing isopropyl alcohol and its derivatives. Such research can inform the development of photocatalytic materials for environmental remediation (Wu et al., 2008).
Biological Applications
- Protective Effects Against Cardiac Remodeling : A compound structurally related to "isopropyl [(2-oxo-4-phenyl-2H-chromen-7-yl)oxy]acetate" demonstrated protective effects against the cardiac remodeling process in a model of myocardial infarction in rats. This highlights the potential therapeutic applications of coumarin derivatives in cardiovascular diseases (Emna et al., 2020).
properties
IUPAC Name |
propan-2-yl 2-(2-oxo-4-phenylchromen-7-yl)oxyacetate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18O5/c1-13(2)24-20(22)12-23-15-8-9-16-17(14-6-4-3-5-7-14)11-19(21)25-18(16)10-15/h3-11,13H,12H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DQMREEDQPPVIRC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC(=O)COC1=CC2=C(C=C1)C(=CC(=O)O2)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
propan-2-yl 2-[(2-oxo-4-phenyl-2H-chromen-7-yl)oxy]acetate | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-[(dimethylamino)sulfonyl]-N-[2-(4-morpholinylmethyl)benzyl]-3-piperidinecarboxamide](/img/structure/B5538245.png)
![2-[(4-chlorophenyl)thio]-N-(1-isopropyl-2-methylpropyl)acetamide](/img/structure/B5538248.png)
![9-(3-furylmethyl)-2-(2-hydroxyethyl)-2,9-diazaspiro[5.5]undecan-3-one](/img/structure/B5538262.png)
![3-[2-(4-ethylpiperazin-1-yl)ethyl]-8-(3-thienylcarbonyl)-1-oxa-3,8-diazaspiro[4.5]decan-2-one](/img/structure/B5538265.png)
![N'-[(5-chloro-2-thienyl)methylene]-4-methylbenzenesulfonohydrazide](/img/structure/B5538268.png)
![4-[4-(2-chlorophenyl)-4-piperidinyl]-N-[2-(1H-pyrazol-1-yl)ethyl]-2-pyrimidinamine](/img/structure/B5538283.png)
![4-(1-butyl-1H-imidazol-2-yl)-1-[(3-ethyl-5-isoxazolyl)methyl]piperidine](/img/structure/B5538288.png)

![1-phenyl-5-propyl-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B5538292.png)
![(4aR*,7aS*)-1-methyl-4-{[1-(4-methylphenyl)-1H-pyrazol-4-yl]methyl}octahydrothieno[3,4-b]pyrazine 6,6-dioxide](/img/structure/B5538297.png)
![{3-methoxy-4-[(3-methylbenzyl)oxy]benzyl}(4-pyridinylmethyl)amine hydrochloride](/img/structure/B5538317.png)
![3-isobutyl-1-methyl-N-[2-(7-methyl-1H-indol-3-yl)ethyl]-1H-pyrazole-5-carboxamide](/img/structure/B5538324.png)
![2,2'-{[(4-methoxyphenyl)sulfonyl]imino}diacetic acid](/img/structure/B5538332.png)
![N-(4-{[(5-methyl-2-pyridinyl)amino]sulfonyl}phenyl)acetamide](/img/structure/B5538340.png)